N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide
Overview
Description
N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide, also known as DCB-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide is complex and not fully understood. However, it is known that this compound interacts with a variety of biological molecules, including enzymes and receptors. It has been shown to have both agonist and antagonist effects on various receptors, making it a versatile tool for studying receptor function.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a potentially valuable tool for the development of new therapeutics. Additionally, this compound has been shown to have effects on various signaling pathways, making it a valuable tool for studying cellular signaling.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide in lab experiments is its versatility. This compound has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. Additionally, this compound is relatively easy to synthesize, making it accessible to a wide range of researchers.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is that its mechanism of action is not fully understood. Additionally, the effects of this compound can be complex and difficult to interpret, making it challenging to use in certain types of experiments.
Future Directions
There are many potential future directions for research involving N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide. One potential direction is the development of new therapeutics based on the anti-inflammatory, anti-tumor, and anti-viral properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, there is potential for the development of new tools and techniques for using this compound in lab experiments, such as the development of new assays and screening methods.
Scientific Research Applications
N'-[(2,4-dichlorobenzoyl)oxy]-4-methylbenzenecarboximidamide has been used extensively in scientific research for a variety of applications. One of the primary uses of this compound is as a tool for studying the mechanism of action of various biological processes. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2,4-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9-2-4-10(5-3-9)14(18)19-21-15(20)12-7-6-11(16)8-13(12)17/h2-8H,1H3,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTMHDVNFZKGED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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